molecular formula C14H31OP B14630264 Disec-butyl-n-hexyl-phosphine oxide CAS No. 52911-10-1

Disec-butyl-n-hexyl-phosphine oxide

Cat. No.: B14630264
CAS No.: 52911-10-1
M. Wt: 246.37 g/mol
InChI Key: RSFUTVOECBDVJD-UHFFFAOYSA-N
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Description

No information about this compound is present in the provided evidence. Typically, phosphine oxides (R₃P=O) are organophosphorus compounds with applications as ligands in catalysis, extractants in nuclear fuel processing, or flame retardants. However, without specific data, a detailed introduction cannot be synthesized from the given sources.

Properties

CAS No.

52911-10-1

Molecular Formula

C14H31OP

Molecular Weight

246.37 g/mol

IUPAC Name

1-di(butan-2-yl)phosphorylhexane

InChI

InChI=1S/C14H31OP/c1-6-9-10-11-12-16(15,13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3

InChI Key

RSFUTVOECBDVJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(C(C)CC)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tertiary phosphine oxides, including disec-butyl-n-hexyl-phosphine oxide, typically involves the oxidation of tertiary phosphines. One common method is the reaction of the corresponding tertiary phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to facilitate the oxidation process .

Industrial Production Methods

Industrial production of tertiary phosphine oxides may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of oxidizing agents and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Disec-butyl-n-hexyl-phosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of disec-butyl-n-hexyl-phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two marginally relevant compounds:

(i) Diethyl Phosphite (C.A.S. #762–04–9)

  • Synonyms: Diethoxyphosphine oxide, diethyl acid phosphite .
  • Applications : Used as a reducing agent, intermediate in pesticide synthesis, or flame retardant.

(ii) N,N-Diethylethanolamine (C.A.S. #100–37–8)

  • Structure: 2-(Diethylamino)ethanol, an ethanolamine derivative.
  • Synonyms: Diethylaminoethanol, 2-(Diethylamino)ethyl alcohol .
  • Applications : Surfactant precursor, corrosion inhibitor, or pharmaceutical intermediate.

Key Differences from Disec-butyl-n-hexyl-phosphine Oxide

Structural Class: this compound is a tertiary phosphine oxide (R₃P=O), while diethyl phosphite is a phosphite ester (P-centered acid ester) and N,N-Diethylethanolamine is an amino alcohol. Phosphine oxides have distinct electronic properties (e.g., strong P=O dipole) compared to phosphites or ethanolamines.

Functional Roles: Phosphine oxides often act as ligands or extractants due to their electron-donating P=O group, whereas phosphite esters are reductants, and ethanolamines are bases or surfactants.

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